molecular formula C14H19FN2OS B6139953 N-(4-fluorophenyl)-1-[(methylthio)acetyl]-3-piperidinamine

N-(4-fluorophenyl)-1-[(methylthio)acetyl]-3-piperidinamine

Cat. No. B6139953
M. Wt: 282.38 g/mol
InChI Key: HIQPTYIJOOWZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-1-[(methylthio)acetyl]-3-piperidinamine, commonly known as FUB-144, is a synthetic cannabinoid that belongs to the class of indole-3-carboxamides. It was first developed by a team of researchers at Pfizer in the early 2000s. FUB-144 is a potent agonist of the CB1 receptor and has been found to be a highly effective substitute for marijuana in laboratory experiments.

Mechanism of Action

FUB-144 is a potent agonist of the CB1 receptor, which is a G protein-coupled receptor found in the central and peripheral nervous systems. When FUB-144 binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of FUB-144.
Biochemical and Physiological Effects
FUB-144 has been found to produce a range of biochemical and physiological effects in laboratory experiments. These effects include increased heart rate, decreased body temperature, and altered levels of neurotransmitters such as dopamine and serotonin. FUB-144 has also been found to produce a range of behavioral effects, such as altered locomotor activity and decreased anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FUB-144 in laboratory experiments is that it produces similar effects to marijuana without the need for plant material. This makes it easier to control the dosage and purity of the compound. However, FUB-144 is a relatively new compound, and its long-term effects on the CB1 receptor and other physiological processes are not yet fully understood. Additionally, FUB-144 is a controlled substance in many countries, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on FUB-144. One area of interest is the development of new synthetic cannabinoids that are more selective for the CB1 receptor and have fewer side effects. Another area of interest is the study of the long-term effects of FUB-144 on the CB1 receptor and other physiological processes. Finally, there is a need for more research on the potential therapeutic applications of synthetic cannabinoids, including FUB-144, for the treatment of various medical conditions.
Conclusion
In conclusion, FUB-144 is a synthetic cannabinoid that has been extensively used in laboratory experiments to study the effects of synthetic cannabinoids on the CB1 receptor. It is a potent agonist of the CB1 receptor and has been found to produce similar effects to marijuana without the need for plant material. While FUB-144 has several advantages for laboratory experiments, its long-term effects on the CB1 receptor and other physiological processes are not yet fully understood. Further research is needed to fully understand the potential therapeutic applications of synthetic cannabinoids, including FUB-144.

Synthesis Methods

FUB-144 can be synthesized from 4-fluoroaniline and 1-(methylthio)acetyl-3-piperidinone using a modified Ugi reaction. The reaction involves the condensation of the two starting materials with formaldehyde and isocyanide in the presence of a catalyst. The resulting product is then purified using chromatography and recrystallization.

Scientific Research Applications

FUB-144 has been extensively used in laboratory experiments to study the effects of synthetic cannabinoids on the CB1 receptor. It has been found to be a highly effective substitute for marijuana in these experiments, as it produces similar effects on the receptor without the need for plant material. FUB-144 has also been used to study the effects of synthetic cannabinoids on various physiological and biochemical processes.

properties

IUPAC Name

1-[3-(4-fluoroanilino)piperidin-1-yl]-2-methylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2OS/c1-19-10-14(18)17-8-2-3-13(9-17)16-12-6-4-11(15)5-7-12/h4-7,13,16H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQPTYIJOOWZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)N1CCCC(C1)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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